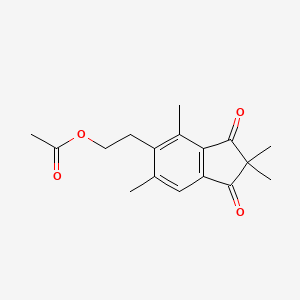
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a hydroxy group at the third position, a keto group at the fourth position, and an ethyl ester group at the second position of the pyran ring. It is widely used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ethyl oxalate in the presence of sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyran ring structure. The reaction conditions typically involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sodium ethoxide or other base catalysts are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of ethyl 3,4-dioxo-4H-pyran-2-carboxylate.
Reduction: The keto group can be reduced to form ethyl 3-hydroxy-4-hydroxy-4H-pyran-2-carboxylate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Ethyl 3,4-dioxo-4H-pyran-2-carboxylate.
Reduction: Ethyl 3-hydroxy-4-hydroxy-4H-pyran-2-carboxylate.
Substitution: Various substituted pyran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: It is used in the production of fine chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
This compound: Differing in the position of functional groups.
This compound: Varying in the type of ester group attached.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyran ring, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-hydroxy-4-oxopyran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-2-12-8(11)7-6(10)5(9)3-4-13-7/h3-4,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGOVHKSFRAIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)

![1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate](/img/structure/B8264122.png)




